N-((1-(羟甲基)环丙基)甲基)-5-苯基异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

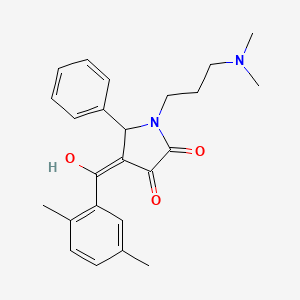

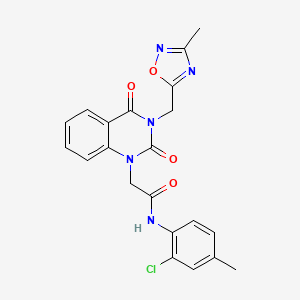

The compound “N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a hydroxymethyl group. This is further attached to an isoxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), and a phenyl group, which is a six-membered carbon ring .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole ring, the amide group, and the cyclopropyl ring. Isoxazoles can participate in various reactions like nucleophilic substitution at the 5-position, ring-opening reactions, etc . The amide group might undergo hydrolysis, and the cyclopropyl ring might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include its molecular weight, polarity, solubility, melting point, boiling point, etc .科学研究应用

药物设计与药物化学

该化合物中的环丙烷基赋予其结构刚性,这在药物设计中可能是有利的。它保留了高比例的 sp3 杂化,导致更短、更强和极性更强的 C-H 键。这些特性使其成为限制脂肪族体系的理想选择。研究人员探索了使用环丙烷环来改变代谢远离特定细胞色素 P450 (CYP) 酶,从而减少潜在的药物相互作用 (DDI)。 例如,降胆固醇药物匹伐他汀利用环丙烷环来最大限度地减少 CYP3A4 的代谢,而有利于 CYP2C9,从而提高安全性 .

代谢调节

环丙烷基的高 C-H 键解离能降低了它们被 CYP 酶氧化代谢的敏感性。然而,当环丙烷基直接与胺键合时,需要谨慎。此类化合物的代谢会导致不良的生物转化。例如,环丙沙星,一种氟喹诺酮类抗生素,在其环丙胺部分经 CYP1A2 介导的氧化,导致肝毒性。 药物化学家通过修饰环丙烷环来减轻生物活化反应 .

抗肝活性

研究人员合成了该化合物的衍生物并研究了它们的抗肝活性。 例如,制备了含有环丙烷基的乙基 6-溴-5-羟基-1H-吲哚-3-羧酸酯,并对其治疗肝脏相关疾病的潜力进行了评估 .

半衰期延长和效力增强

在药物开发中,修饰环丙烷环可以提高代谢稳定性和药代动力学。例如,默克公司的科学家探索了代谢,以提高 IDO1 抑制剂的半衰期和效力。他们提出了两种不同的环丙烷环系统来减少氧化代谢。 用甲基取代环丙烷环提高了代谢稳定性和结合亲和力 .

RNA 剪接调节

罗氏的 RNA 剪接调节剂,瑞斯迪普兰,含有环丙烷基。最初开发为 RG7916,它在临床试验中存在毒性问题。 添加环丙烷基有助于改善其性质,使其获批用于治疗脊髓性肌萎缩症 .

化学合成

环丙烷甲醇,一种含环丙烷的化合物的先驱,可以使用化学酶法有效地合成。 例如,荧光假单胞菌脂肪酶 (PFL) 已成功用于合成重要的药物中间体 .

作用机制

Mode of Action

The presence of a cyclopropyl group and an isoxazole ring in its structure suggests that it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and π-π stacking .

Biochemical Pathways

The compound’s structure suggests potential involvement in various biochemical processes, such as the Suzuki–Miyaura coupling reaction and the biosynthesis of cyclopropane . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it is likely to have good bioavailability. The exact pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, remains to be determined .

Action Environment

The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the stability of the compound may be affected by changes in pH or temperature. Additionally, the presence of other molecules may influence the compound’s efficacy by competing for the same targets .

安全和危害

属性

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-10-15(6-7-15)9-16-14(19)12-8-13(20-17-12)11-4-2-1-3-5-11/h1-5,8,18H,6-7,9-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNZQLAEDSRFHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2444175.png)

![1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2444176.png)

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444180.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether](/img/structure/B2444181.png)

![2-(4-fluorobenzyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2444185.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2444187.png)

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one](/img/structure/B2444195.png)